4-Oxo-4-[(4-phenylbutyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Phenylbutyl)carbamoyl]propanoic acid is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylbutyl group attached to a carbamoyl propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Phenylbutyl)carbamoyl]propanoic acid typically involves the reaction of 4-phenylbutylamine with a suitable propanoic acid derivative. One common method is the amidation reaction, where 4-phenylbutylamine is reacted with propanoic acid anhydride or propanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-[(4-Phenylbutyl)carbamoyl]propanoic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Phenylbutyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can convert the carbamoyl group to an amine or alcohol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-[(4-Phenylbutyl)carbamoyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to enzyme dysregulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Phenylbutyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to a decrease in the activity of the enzyme and subsequent downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Carbamoylpropanoic acid: A simpler analog without the phenylbutyl group.
4-Phenylbutyric acid: Lacks the carbamoyl group but retains the phenylbutyl structure.
N-Phenylpropanoic acid: Contains a phenyl group attached to the propanoic acid backbone.
Uniqueness
3-[(4-Phenylbutyl)carbamoyl]propanoic acid is unique due to the presence of both the phenylbutyl and carbamoyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
4-oxo-4-(4-phenylbutylamino)butanoic acid |
InChI |
InChI=1S/C14H19NO3/c16-13(9-10-14(17)18)15-11-5-4-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,16)(H,17,18) |
InChI Key |
JDSGBPRMUVJNHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.